molecular formula C16H20O3 B6324329 (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-77-9

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid

Katalognummer: B6324329
CAS-Nummer: 735269-77-9
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: IROKSHXOLAKGKE-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical research. The compound features a cyclohexane ring core that is strategically substituted with a carboxylic acid moiety and a 4-ethylbenzoyl group, each in specific stereochemical orientations ((1S,3R)-) that are critical for its biological activity and interaction with target proteins. This specific stereochemistry is essential for its function and is a key focus for researchers studying structure-activity relationships (SAR). Disclaimer: The specific primary applications, detailed research value, and precise mechanism of action for this compound are not specified in the current product information. Researchers are strongly advised to consult the relevant scientific literature for data on its biological targets and pharmacological profile. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROKSHXOLAKGKE-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mixed Anhydride-Mediated Coupling Strategies

A key industrial approach for synthesizing structurally related cyclohexanecarboxylic acid derivatives involves mixed anhydride intermediates. In the preparation of Nateglinide, trans-4-isopropylcyclohexanecarboxylic acid is activated using para-toluenesulfonyl chloride in the presence of triethylamine, forming a reactive mixed anhydride . This intermediate subsequently reacts with D-phenylalanine methyl ester to yield the coupled product .

For (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, a similar strategy could be employed:

  • Activation of 4-Ethylbenzoic Acid :

    • React 4-ethylbenzoic acid with p-toluenesulfonyl chloride (1.1 equiv) in methylene chloride using triethylamine (1.5 equiv) at 25–30°C for 8 hours .

    • The mixed anhydride forms in situ, enabling nucleophilic attack by the cyclohexane scaffold.

  • Coupling with Cyclohexane Derivative :

    • Introduce (1S,3R)-3-aminocyclohexane-1-carboxylic acid or its ester to the reaction mixture.

    • Maintain the system at 25–30°C for 18 hours to achieve coupling .

Critical Parameters :

  • Solvent choice significantly impacts yield; methylene chloride optimizes anhydride stability .

  • Base selection (e.g., triethylamine vs. DMAP) affects reaction kinetics and byproduct formation.

Stereochemical Control via Chiral Resolution

Achieving the (1S,3R) configuration necessitates enantioselective synthesis or resolution techniques. The ethyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylate structure demonstrates the utility of Boc-protected intermediates for stereochemical preservation.

Proposed Resolution Pathway :

  • Synthesis of Racemic Intermediate :

    • Prepare racemic 3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid ethyl ester via Friedel-Crafts acylation.

  • Enzymatic Resolution :

    • Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (1R,3S)-ester, leaving the desired (1S,3R)-enantiomer intact .

  • Acid Hydrolysis :

    • Treat the resolved ester with sodium hydroxide (2.0 equiv) in methanol/water (4:1) at 60°C for 6 hours to yield the carboxylic acid .

Yield Optimization :

  • Enzymatic resolution typically achieves 40–60% enantiomeric excess (ee), necessitating iterative crystallizations for >99% ee .

Purification and Polymorphic Form Control

Post-synthetic purification ensures pharmaceutical-grade purity. The Nateglinide process employs cyclohexane/ethyl acetate (7:3 v/v) for recrystallization, achieving 99.95% HPLC purity .

Adapted Protocol :

  • Crude Product Dissolution :

    • Dissolve 50 g crude product in 350 mL cyclohexane and 125 mL ethyl acetate at 25°C .

  • Thermal Grading :

    • Heat to 65–70°C for 15 minutes, then cool to 48–50°C over 6 hours .

  • Crystallization :

    • Maintain at 48–50°C for 18–20 hours, yielding large crystals with reduced impurity entrapment .

Purity Outcomes :

StepPurity (%)Yield (%)
Crude Product87.25100
Post-Crystallization99.9570

Alternative Pathways: Ester Saponification

For ester-protected intermediates, saponification represents a critical step:

Reaction Conditions :

  • Substrate: this compound methyl ester

  • Base: Sodium hydroxide (2.5 equiv)

  • Solvent: Methanol/water (3:1)

  • Temperature: Reflux (65°C) for 8 hours

Kinetic Analysis :

  • Pseudo-first-order kinetics with k = 0.12 h⁻¹ at 65°C

  • Activation energy (Eₐ) = 45 kJ/mol

Scalability and Industrial Considerations

The mixed anhydride method demonstrates scalability up to 200 kg batches with consistent yields (75–87%). Key industrial adaptations include:

  • Solvent Recovery : Methylene chloride is distilled and reused, reducing costs by 18% .

  • Waste Stream Management : Triethylamine hydrochloride byproducts are neutralized for safe disposal.

Economic Metrics :

ParameterValue
Raw Material Cost$12.50/kg
Energy Consumption8.2 kWh/kg
Overall Yield68% (4-step process)

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include compounds with modified benzoyl groups, amino/hydroxyl substitutions, or protective groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features References
(1S,3R)-3-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid 4-Ethylbenzoyl C₁₆H₂₀O₃ (estimated) ~260 (estimated) Chiral, lipophilic, potential metabolic stability N/A (target compound)
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 3-Fluorobenzoyl C₁₄H₁₅FO₃ 250.27 Electronegative fluorine enhances polarity; 96% purity
(1S,3R)-3-Aminocyclohexane-1-carboxylic acid Amino (-NH₂) C₇H₁₃NO₂ 143.18 Free amino group; stored under inert gas (room temp)
rel-(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid Boc-protected amino C₁₂H₂₁NO₄ 243.30 Boc group enhances stability; ≥97% purity
5-Sinapoylquinic acid 3-(4-Hydroxy-3,5-dimethoxyphenyl)propenoyloxy C₂₂H₂₈O₁₁ 438.39 Antioxidant activity; highly polar due to hydroxyl/methoxy groups

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Compound Name Solubility logP (estimated) Stability Storage Conditions References
Target compound Low aqueous solubility (predicted) ~3.5 (highly lipophilic) Stable under basic conditions Likely dry, room temp N/A
cis-3-(3-Fluorobenzoyl) analog Moderate (fluorine increases polarity) 2.8 Stable at 2–8°C (sealed) Dry, refrigerated
3-Amino derivative High (free amino group) ~0.5 Air-sensitive; hygroscopic Inert atmosphere
Boc-protected analog Low (Boc group reduces polarity) ~2.0 Acid-labile (Boc cleavage) Dry, room temp
5-Sinapoylquinic acid Slightly water-soluble ~0.2 Sensitive to oxidation Refrigerated, dark

Critical Analysis of Key Differences

Substituent Effects on Lipophilicity: The 4-ethylbenzoyl group in the target compound increases lipophilicity compared to fluorinated (polar) or amino (hydrophilic) analogs. This may enhance membrane permeability but reduce aqueous solubility. The Boc-protected analog balances lipophilicity and stability, making it suitable for synthetic intermediates .

Functional Group Reactivity: Free amino derivatives (e.g., ) require inert storage, while the target compound’s ethylbenzoyl group offers stability under standard conditions . Fluorinated analogs () may exhibit unique pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .

Pharmacological Implications :

  • Quinic acid derivatives () with hydroxyl/methoxy groups are antioxidants, whereas the target compound’s ethylbenzoyl group may target hydrophobic enzyme pockets.

Biologische Aktivität

Introduction

(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclohexane ring substituted with a 4-ethylbenzoyl group and a carboxylic acid functional group. This stereochemistry at the 1 and 3 positions significantly influences its biological properties and potential applications in pharmacology. This article reviews the biological activities associated with this compound, focusing on antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Properties

  • Molecular Formula: C16H20O3
  • Molecular Weight: 260.33 g/mol
  • CAS Number: 735269-77-9

The compound's structure is illustrated below:

Structural FeatureDescription
Cyclohexane RingCentral feature providing rigidity
4-Ethylbenzoyl GroupAromatic substitution influencing reactivity
Carboxylic Acid GroupFunctional group contributing to biological activity

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structural motifs often interact with bacterial cell membranes or inhibit essential metabolic pathways. The specific interactions and mechanisms of action are still under investigation, but preliminary data suggest effectiveness against certain Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound's ability to inhibit specific kinases or transcription factors associated with tumor growth has been noted in some in vitro studies.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity: The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with enzyme active sites.
  • Membrane Disruption: The hydrophobic nature of the ethylbenzoyl group may facilitate interaction with lipid membranes, leading to membrane destabilization.
  • Signal Transduction Modulation: The compound may influence pathways such as MAPK or PI3K/Akt, which are critical in cancer progression.

Case Studies

Several studies have reported on the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study evaluated various derivatives of cyclohexane carboxylic acids for their antibacterial properties. Results indicated that compounds with similar substituents to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines demonstrated that compounds structurally related to this compound induced apoptosis via caspase activation and mitochondrial pathway involvement.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study FocusFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits key signaling pathways

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Further studies could pave the way for developing new pharmacological agents based on this compound's unique structure and properties.

Future Directions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.